molecular formula C12H14N2O4 B2723430 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid CAS No. 21282-65-5

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

Katalognummer: B2723430
CAS-Nummer: 21282-65-5
Molekulargewicht: 250.254
InChI-Schlüssel: SKDLDQTXYBOMRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (CAS 21282-65-5) is a benzoic acid derivative with a molecular formula of C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is characterized by the presence of both a carboxylic acid and a morpholine carboxamide functional group on its aromatic ring. This unique structure makes it a valuable building block or intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules and the development of potential pharmacologically active compounds . It is offered with a high purity level of 95% to 98% to ensure consistency and reliability in experimental results . Researchers utilize this compound strictly for laboratory research purposes. It serves as a key starting material or precursor in organic synthesis and is often employed as a reference standard in analytical method development. To maintain stability and longevity, it is recommended that this product be stored at -20°C for long-term preservation . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-(morpholine-4-carbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-11(16)9-3-1-2-4-10(9)13-12(17)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDLDQTXYBOMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but risk side reactions with morpholine’s oxygen atoms. Dichloromethane’s low polarity (ε = 8.93) minimizes this while maintaining adequate dissolution of 2-aminobenzoic acid.

Catalytic Additives

Phase-transfer catalysts like benzyltriethylammonium chloride improve reaction rates by 40% in biphasic systems. Their quaternary ammonium structure facilitates ion-pair extraction into organic phases, accelerating amine acylation.

Temperature Gradients

Controlled exotherms are critical during acyl chloride additions. Adiabatic calorimetry studies show runaway reactions occurring above 30°C, necessitating jacketed reactors with ±1°C control.

Analytical Characterization Benchmarks

Successful synthesis is confirmed through:

  • FT-IR : N-H stretch at 3300 cm$$^{-1}$$, carbonyl C=O at 1680 cm$$^{-1}$$
  • $$^{1}\text{H}$$-NMR : Morpholine protons as triplet δ 3.79 ppm, aromatic protons at δ 7.06–8.67 ppm
  • HPLC : Retention time 6.72 min (C18 column, 60% MeOH/H$$_2$$O)

Industrial-Scale Considerations

Kilogram-scale productions face challenges in:

  • Waste Management : HCl gas neutralization requires scrubbers for 1:1 molar byproducts
  • Crystallization : Anti-solvent addition rates below 5 mL/min prevent oiling out
  • Particle Engineering : Jet milling achieves target D90 <50 μm for formulation compatibility

Emerging Green Chemistry Approaches

Recent advances focus on:

  • Microwave Assistance : 80% yield in 30 minutes vs. 24 hours conventional
  • Biocatalysis : Lipase-mediated acylation in ionic liquids reduces E-factor by 60%
  • Continuous Flow Systems : 95% conversion with 10-second residence times

Analyse Chemischer Reaktionen

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the morpholine ring or the benzoic acid moiety can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid serves as a building block in organic synthesis. It is used in the preparation of more complex molecules and as a reference standard in analytical chemistry. Its ability to undergo various chemical reactions, such as oxidation and substitution, further enhances its utility in synthetic pathways.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme inhibition and protein binding. It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for investigating cellular mechanisms.

Medicine

The compound is being explored for its therapeutic potential . It acts as a precursor in the development of pharmaceutical compounds with applications in treating various diseases. Notably, studies indicate its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Similar compounds show the ability to inhibit bacterial growth by interfering with metabolic processes.
  • Anti-inflammatory Effects: In vitro studies demonstrate reduced pro-inflammatory cytokine production.
  • Enzyme Inhibition: Specifically inhibits proteases and kinases critical for cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment:
    • A study involving cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis in tumor cells, indicating its potential as an anticancer agent.
  • Infection Models:
    • In vivo models showed that administration of this compound reduced bacterial load in infected tissues, supporting its use as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Positional Isomerism : Substitution at the para position (e.g., 2k) versus ortho (target compound) alters steric and electronic profiles, impacting solubility and reactivity .
  • Hybrid Structures : Thiazole-linked derivatives (e.g., 6a) exhibit enhanced lipophilicity due to aromatic substituents, influencing membrane permeability in drug design .

Reactivity Trends :

  • The thioxo group in 2k increases susceptibility to nucleophilic attack compared to the carbonyl group in the target compound .
  • Para-substituted analogues (e.g., 4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid) exhibit slower esterification rates due to reduced steric hindrance .

Physicochemical Properties

  • Solubility: The target compound is moderately soluble in DMSO and methanol but poorly in non-polar solvents due to the polar morpholine ring . Thiazole derivatives (6a, 6b) show reduced aqueous solubility due to hydrophobic aryl groups .
  • Thermal Stability : Higher melting points in thioxo derivatives (e.g., 2k: 237–238°C) suggest stronger intermolecular interactions (e.g., dipole-dipole) compared to the target compound .

Biologische Aktivität

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, also known as morpholinyl benzoic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C12H14N2O4
  • Molecular Weight : 250.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, making it a valuable compound in both research and therapeutic contexts. The compound acts as an inhibitor for several enzymes, which can lead to significant biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its effects on:

  • Proteasome Activity : It enhances the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .
  • Cathepsins : The compound has shown potential as a modulator of cathepsins B and L, which are involved in various physiological processes including protein turnover and apoptosis .

Anti-Cancer Activity

In vitro studies have demonstrated the anti-cancer potential of this compound. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. The following table summarizes some findings related to its anti-cancer activity:

Cell LineIC50 (µM)Effect Observed
Hep-G2>20No significant cytotoxicity
A2058>20No significant cytotoxicity
CCD25sk>20No significant cytotoxicity

These results suggest that while the compound does not exhibit direct cytotoxic effects at higher concentrations, it may still influence cancer cell biology through other mechanisms .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of benzoic acid, including this compound, possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation .

Case Studies

  • Study on Protein Degradation Systems :
    A study highlighted the role of benzoic acid derivatives in enhancing the activity of protein degradation systems. The findings suggested that these compounds could be developed into therapeutic agents aimed at diseases characterized by protein misfolding or aggregation .
  • In Silico Studies :
    Computational analyses have identified this compound as a potential binder for key proteases involved in cancer progression. This opens avenues for further drug development targeting these enzymes .

Q & A

Q. What are the common synthetic routes for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling morpholine-4-carbonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., using triethylamine in anhydrous THF or DCM). Key optimization steps include:

  • Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent selection : Anhydrous solvents reduce hydrolysis of the acyl chloride intermediate.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.
    Reaction progress should be monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirmed by 1^1H NMR (e.g., disappearance of the amine proton at δ 5.2 ppm) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer:

  • Purity assessment : Use HPLC (C18 column, mobile phase: 70% acetonitrile/30% 0.1% formic acid) with UV detection at 254 nm. A single peak with ≥95% area indicates high purity.
  • Structural confirmation :
    • 1^1H NMR : Key signals include aromatic protons (δ 7.4–8.1 ppm) and morpholine methylene groups (δ 3.4–3.7 ppm).
    • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3000 cm1^{-1}).
    • Mass spectrometry (ESI-MS) : Expected [M+H]+^+ at m/z 279.1 .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities.

  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution, focusing on torsional angles of the morpholine ring and amide linkage. Anisotropic displacement parameters (ADPs) clarify thermal motion discrepancies.
  • Validation : Cross-check with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to correlate experimental and theoretical bond lengths/angles .

Q. What strategies address discrepancies in biological activity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : For enzyme inhibition (e.g., kinase assays), use uniform ATP concentrations (1 mM) and control for DMSO solvent effects (<1% v/v).
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed amide bonds) that may skew activity.
  • Structure-activity relationship (SAR) studies : Systematically modify the benzoic acid or morpholine moiety to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets like COX-2 or PI3K?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (PDB IDs: 5KIR for COX-2; 2WXH for PI3K). Parameterize the compound’s partial charges via Gaussian09 (B3LYP/6-31G*).
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy.
  • Free energy calculations : MM-PBSA or MM-GBSA estimates binding affinities (ΔG) to prioritize derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer: Solubility discrepancies often stem from protonation states or polymorphic forms.

  • pH-dependent solubility : Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy. The carboxylic acid group (pKa ~2.5) enhances solubility in basic conditions.
  • Polymorph screening : Use solvent-drop grinding with acetonitrile or methanol to isolate stable crystalline forms; characterize via PXRD .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExpected Outcomes
HPLCColumn: C18; Flow: 1 mL/minRetention time: 6.2 min
1^1H NMRSolvent: DMSO-d6δ 8.1 ppm (aromatic H), δ 3.6 ppm (morpholine CH2_2)
FT-IRATR modePeaks at 1650 cm1^{-1} (amide I), 1700 cm1^{-1} (COOH)

Q. Table 2. Crystallographic Refinement Metrics

ParameterValue
Space groupP21_1/c
R-factor<0.05
Resolution0.84 Å
Data-to-parameter ratio>15:1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.